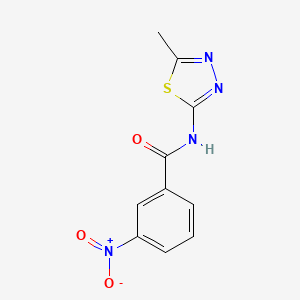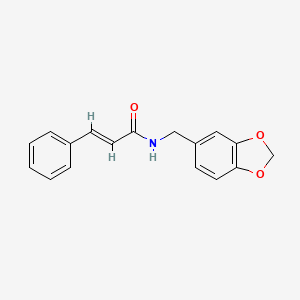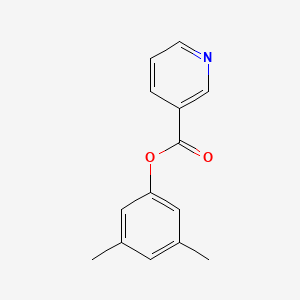
N-ethyl-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3-(phenylthio)propanamide, also known as EPTC, is a herbicide that is widely used in agriculture to control weeds. It belongs to the thiocarbamate family of herbicides and was first introduced in the 1960s. EPTC is a selective herbicide, which means that it targets specific types of weeds while leaving crops unharmed.
Mecanismo De Acción
N-ethyl-3-(phenylthio)propanamide works by inhibiting the biosynthesis of lipids in plants. Specifically, it inhibits the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This results in the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and ultimately leads to its death.
Biochemical and Physiological Effects
N-ethyl-3-(phenylthio)propanamide has been shown to have a number of biochemical and physiological effects on plants. It inhibits the growth of roots and shoots, disrupts the synthesis of chlorophyll, and reduces the production of proteins and nucleic acids. N-ethyl-3-(phenylthio)propanamide has also been shown to induce oxidative stress in plants, which can lead to the production of reactive oxygen species and damage to cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-3-(phenylthio)propanamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it has a well-established mode of action. However, N-ethyl-3-(phenylthio)propanamide is not suitable for all types of experiments. It is highly toxic and can be hazardous to handle, and its effects can vary depending on the type of plant being studied.
Direcciones Futuras
There are many potential future directions for research on N-ethyl-3-(phenylthio)propanamide. One area of interest is the development of new formulations of N-ethyl-3-(phenylthio)propanamide that are more effective and less toxic. Another area of interest is the study of N-ethyl-3-(phenylthio)propanamide's potential use in the treatment of certain types of cancer. Finally, there is a need for further research on the ecological impact of N-ethyl-3-(phenylthio)propanamide and its potential effects on non-target organisms.
Conclusion
In conclusion, N-ethyl-3-(phenylthio)propanamide, or N-ethyl-3-(phenylthio)propanamide, is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the biosynthesis of lipids in plants and has a number of biochemical and physiological effects. While N-ethyl-3-(phenylthio)propanamide has several advantages for use in lab experiments, it is not suitable for all types of experiments. There are many potential future directions for research on N-ethyl-3-(phenylthio)propanamide, including the development of new formulations and the study of its potential use in cancer treatment.
Métodos De Síntesis
N-ethyl-3-(phenylthio)propanamide can be synthesized by reacting 3-(phenylthio)propionic acid with ethylamine in the presence of a catalyst such as hydrogen chloride. The reaction yields N-ethyl-3-(phenylthio)propanamide, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
N-ethyl-3-(phenylthio)propanamide has been extensively studied for its herbicidal properties. It has been used to control a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. N-ethyl-3-(phenylthio)propanamide has also been used in combination with other herbicides to enhance its effectiveness. In addition, N-ethyl-3-(phenylthio)propanamide has been studied for its potential use in other applications, such as in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
N-ethyl-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-2-12-11(13)8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAVXFOAAWDYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-(phenylsulfanyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5729464.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5729484.png)

![2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5729494.png)

![3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5729520.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-phenyl-2-propen-1-ylidene)butanohydrazide](/img/structure/B5729536.png)
![6-{[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5729540.png)
![3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5729552.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B5729558.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B5729562.png)